molecular formula C11H16N2 B068063 3-(Pyrrolidin-1-ylmethyl)aniline CAS No. 183365-31-3

3-(Pyrrolidin-1-ylmethyl)aniline

Cat. No.: B068063
CAS No.: 183365-31-3
M. Wt: 176.26 g/mol
InChI Key: RZDBCURLSQNEAD-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylmethyl)aniline is an organic compound that features a pyrrolidine ring attached to a benzene ring through a methylene bridge, with an aniline group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)aniline typically involves the reaction of pyrrolidine with benzyl chloride to form N-benzylpyrrolidine, which is then subjected to a reductive amination with aniline. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)aniline
  • N-benzylpyrrolidine
  • N-phenylpyrrolidine

Uniqueness

3-(Pyrrolidin-1-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the aniline group at the para position relative to the pyrrolidine ring can result in distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDBCURLSQNEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360269
Record name 3-(pyrrolidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786793
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

183365-31-3
Record name 3-(pyrrolidin-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 183365-31-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1.12 g of 3-(pyrrolidin-1-ylcarbonyl)aniline obtained in stage b) below in 100 mL of tetrahydrofuran are added, under argon, 0.89 g of lithium aluminium hydride. The reaction mixture is stirred for one hour at room temperature and then cooled to 0° C. and treated successively with 0.89 mL of water, 0.89 mL of 15% (by weight) sodium hydroxide solution and 2.67 mL of water. The solid formed is filtered off and washed with ethyl acetate, and the filtrate is concentrated under reduced pressure to give 1.02 g of 3-(pyrrolidin-1-ylmethyl)aniline, the characteristics of which are as follows:
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2.67 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-(Bromomethyl)-3-nitrobenzene (51; 5 g, 23.1 mmol) was taken up in 100 mL of anhydrous THF along with pyrrolidine (2.3 mL, 27.72 mmol) and K2CO3 (4.8 g, 34.6 mmol). The reaction mixture was stirred at room temperature for 18 h and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(3-nitrobenzyl)pyrrolidine 52. This material 52 was taken up in 100 mL of absolute EtOH and 10% Pd on C (300 mg) was added. The resulting reaction mixture was stirred at room temperature under 1 atm of hydrogen for 18 h. The mixture was then filtered through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 2.81 g of 3-(pyrrolidin-1-ylmethyl)aniline 53 (70%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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